

Englerin A selectivity across NCI-60 cell lines

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Compound Focus: Englerin A

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Renal Cancer Selectivity in the NCI-60 Screen

The NCI-60 human tumor cell lines screen is a standard tool used by the National Cancer Institute (NCI) to evaluate the growth-inhibitory potential of compounds against 60 different cancer cell lines derived from nine distinct disease tissues, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system [1]. The table below summarizes the potent and selective activity of **Englerin A** against renal cancer cell lines from this panel.

Table 1: Englerin A Selectivity and Potency in the NCI-60 Panel

Cell Line Panel	Englerin A Activity	Key Findings
Renal Cancer	Highly Potent & Selective	GI₅₀ values: 1 - 87 nM [2] [3] [4]. Up to ~1000-fold selectivity for renal cancer cells over other cancer types [2] [3] [5]. Effective against 6 out of 8 renal cancer lines [2] [3].
Other Cancers	Largely Inactive	Most non-renal cancer cell lines were unaffected at concentrations active against renal cancer cells [2] [5].
Exemplary Sensitive Renal Lines	A498, UO-31	Among the most sensitive cell lines, often used to guide bioassay fractionation [3].

Cell Line Panel	Englerin A Activity	Key Findings
Exemplary Resistant Non-Renal Line	SF-295 (CNS cancer)	Used as a resistant line in bioassay-guided fractionation [3].

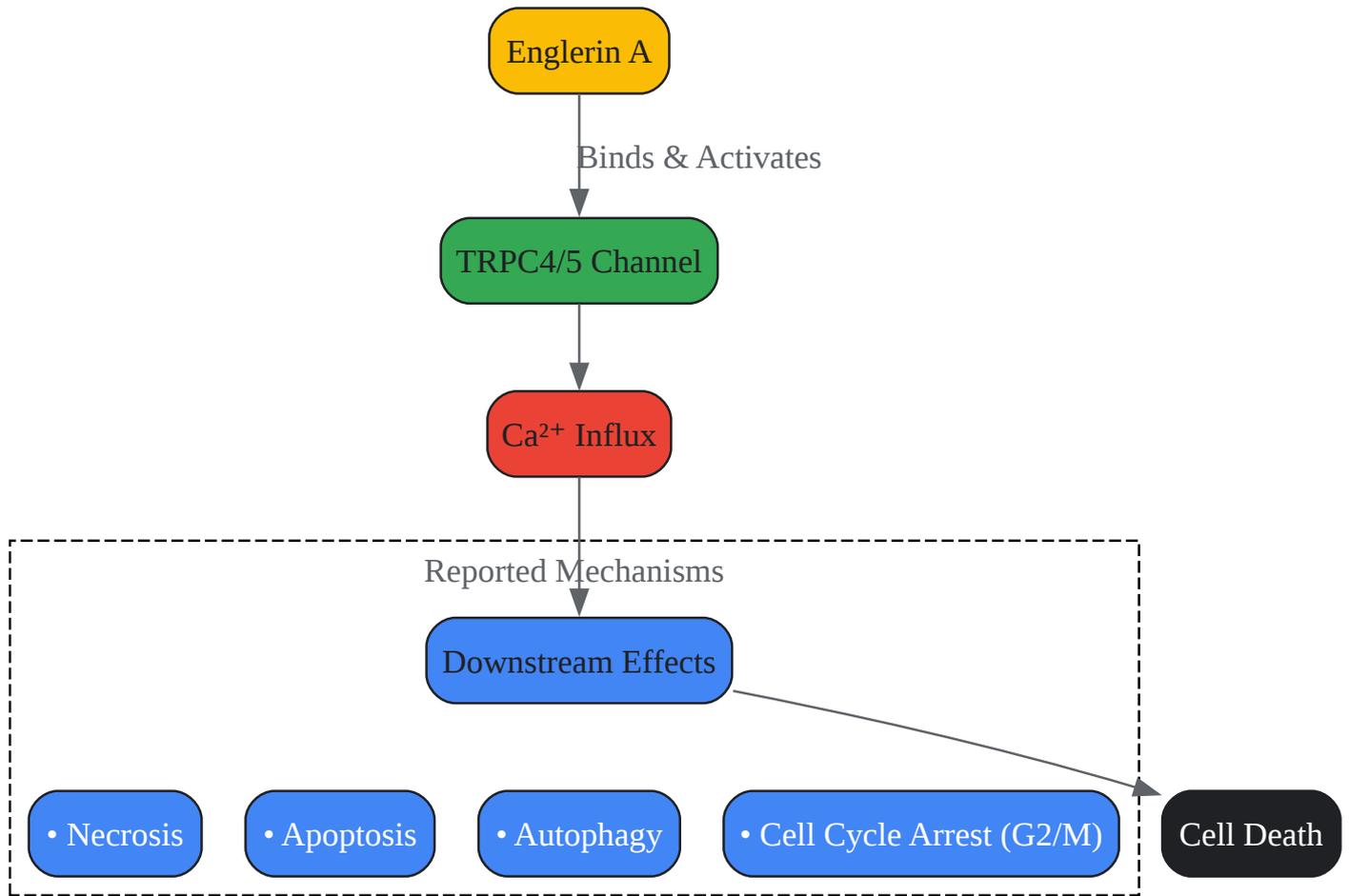
This selective cytotoxicity was the key discovery that made **Englerin A** a compound of significant interest for renal cell carcinoma (RCC) research [4].

Mechanism of Action: TRPC4/5 Channel Activation

Substantial evidence indicates that **Englerin A**'s selective toxicity is primarily due to its action as a potent and direct agonist of specific ion channels.

- **Primary Target:** **Englerin A** is a highly efficient, fast-acting, and selective stimulator of Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 channels [6].
- **Mechanism:** It binds to a high-affinity site on these channels, causing them to open and allowing a rapid influx of calcium ions into the cell [6]. This calcium overload leads to cell death.
- **Potency:** The concentration for half-maximal activation (EC_{50}) is approximately **11.2 nM for TRPC4** and **7.6 nM for TRPC5** [6]. This potency aligns closely with its GI_{50} values in sensitive renal cancer cells.
- **Specificity:** The related channels TRPC6, TRPM2, and TRPV4 are not activated by **Englerin A**, confirming its selectivity [6].
- **Cell Death Pathways:** The massive calcium influx triggered by **Englerin A** can induce multiple forms of cell death. Studies have reported the induction of **necrosis**, **apoptosis**, and **autophagy** in renal cancer cells, with the predominant effect likely depending on experimental conditions and cell type [4] [5].

The following diagram illustrates the sequence of events from **Englerin A** binding to cell death.



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Key Experimental Protocols

The data on **Englerin A**'s selectivity and mechanism are derived from several standard and sophisticated experimental approaches.

Table 2: Key Experimental Methods for Evaluating Englerin A

Method	Purpose	Typical Protocol Summary
NCI-60 In Vitro Screen [1]	To determine growth inhibition	Cells are exposed to various concentrations of Englerin A. After a set incubation (e.g., 48 hours), cell viability is

Method	Purpose	Typical Protocol Summary
	(GI ₅₀) across 60 cancer cell lines.	measured using assays like SRB or XTT, which quantify protein content or metabolic activity, respectively [5]. GI ₅₀ is calculated from the dose-response curve.
Calcium Imaging [6]	To detect and quantify Ca ²⁺ influx in cells.	Cells are loaded with a fluorescent Ca ²⁺ indicator dye (e.g., Fura-2). Upon application of Englerin A, the change in fluorescence is monitored in real-time, indicating a rise in intracellular Ca ²⁺ concentration.
Patch-Clamp Electrophysiology [6]	To directly measure ion channel currents.	A glass microelectrode forms a tight seal on a cell membrane, allowing measurement of ionic currents through single channels or the whole cell. This confirmed Englerin A-induced, TRPC4/5-mediated currents.
Cell Death Assays [4] [5]	To distinguish between different modes of cell death (apoptosis vs. necrosis).	Annexin V/PI Staining: Cells are stained with Annexin V (binds to phosphatidylserine, a marker for early apoptosis) and Propidium Iodide (PI, enters cells with compromised membranes, a marker for late apoptosis/necrosis). Analysis by flow cytometry distinguishes the population of cells undergoing apoptosis vs. necrosis.

Comparison with Other Agents and Research Status

- **Comparison to Standard Therapies:** Initial reports indicated that **Englerin A**'s potency against some renal cancer lines was **higher than Sorafenib**, a standard targeted therapy for RCC [5].
- **Analogue Development:** Research has focused on creating **Englerin A** analogues to improve its properties. For example, modifying the bridgehead isopropyl group to a cyclohexyl group yielded compounds with **similar anti-cancer potency but significantly reduced toxicity in mice** [7]. Replacing the glycolate ester with an amide generally led to a **drastic loss of activity** [7].
- **Current Barrier:** A major hurdle for developing **Englerin A** as a drug is its **potent and acute intravenous toxicity** in animal models, which has also been linked to its activation of TRPC4/5 channels [7].

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